molecular formula C38H38O8 B1583740 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane CAS No. 7328-97-4

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane

Cat. No.: B1583740
CAS No.: 7328-97-4
M. Wt: 622.7 g/mol
InChI Key: HDDQXUDCEIMISH-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane is a chemical compound known for its unique structure and properties. It is a tetraglycidyl ether derivative of 1,1,2,2-tetra(p-hydroxyphenyl)ethane. This compound is characterized by the presence of four glycidyl ether groups attached to a central ethane backbone, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane can be synthesized through the reaction of 1,1,2,2-tetra(p-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

  • Dissolution of 1,1,2,2-tetra(p-hydroxyphenyl)ethane in a suitable solvent like acetone or methanol.
  • Addition of epichlorohydrin to the solution.
  • Introduction of sodium hydroxide to catalyze the reaction.
  • Stirring the mixture at an elevated temperature (around 60-80°C) for several hours.
  • Purification of the product through techniques like recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: The glycidyl ether groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Polymerization: It can participate in polymerization reactions to form epoxy resins.

    Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Epoxide Ring-Opening: Reagents like primary and secondary amines, alcohols, and thiols under mild to moderate temperatures (25-80°C).

    Polymerization: Catalysts such as Lewis acids or bases, and curing agents like anhydrides or amines at elevated temperatures (100-150°C).

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Epoxide Ring-Opening: Formation of glycidyl derivatives with various functional groups.

    Polymerization: Formation of cross-linked epoxy resins.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.

    Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrakis(4-glycidoxyphenyl)ethane primarily involves the reactivity of its glycidyl ether groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in polymerization and cross-linking reactions, where the compound acts as a multifunctional monomer, forming complex polymer networks.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: A widely used epoxy resin precursor with two glycidyl ether groups.

    Neopentyl glycol diglycidyl ether: Another epoxy resin precursor with two glycidyl ether groups.

    Tris(4-hydroxyphenyl)methane triglycidyl ether: A compound with three glycidyl ether groups.

Uniqueness

1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane is unique due to its four glycidyl ether groups, which provide higher functionality compared to similar compounds. This higher functionality allows for the formation of more complex and cross-linked polymer networks, making it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2-[[4-[1,2,2-tris[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O8/c1-9-29(39-17-33-21-43-33)10-2-25(1)37(26-3-11-30(12-4-26)40-18-34-22-44-34)38(27-5-13-31(14-6-27)41-19-35-23-45-35)28-7-15-32(16-8-28)42-20-36-24-46-36/h1-16,33-38H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQXUDCEIMISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C(C5=CC=C(C=C5)OCC6CO6)C7=CC=C(C=C7)OCC8CO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30621-65-9
Record name 1,1,2,2-Tetrakis(4-glycidyloxyphenyl)ethane homopolymer
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DSSTOX Substance ID

DTXSID8029286
Record name 1,1,2,2-(4,4',4'',4'''-Tetraglycidyloxyphenyl)ethane
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Granules with a slight odor; [Hexion MSDS]
Record name Oxirane, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis-
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Record name Oxirane, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene))tetrakis-
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CAS No.

7328-97-4
Record name 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis[oxirane]
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Record name Oxirane, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis-
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Record name 1,1,2,2-(4,4',4'',4'''-Tetraglycidyloxyphenyl)ethane
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Record name 2,2',2'',2'''-[ethane-1,2-diylidenetetrakis(p-phenyleneoxymethylene)]tetraoxirane
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Record name 1,1,2,2-TETRAKIS(4-GLYCIDOXYPHENYL)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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